3-O-Benzyl Estradiol-d3 is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound features a benzyl group substitution at the third position of the estradiol molecule, which alters its biochemical properties and interactions with estrogen receptors. The deuterated form, indicated by "d3," signifies that three hydrogen atoms have been replaced with deuterium, enhancing its stability and utility in various scientific applications.
3-O-Benzyl Estradiol-d3 is classified as a synthetic estrogen and is primarily utilized in research settings. It serves as a valuable tool for studying estrogenic activity, receptor interactions, and metabolic pathways associated with estrogens. The compound is typically synthesized from estradiol through specific chemical reactions involving benzylation processes.
The synthesis of 3-O-Benzyl Estradiol-d3 generally involves the benzylation of estradiol. A common method includes:
This process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.
The molecular formula of 3-O-Benzyl Estradiol-d3 is . The structure consists of a steroid backbone typical of estrogens with a benzyl group attached to the third carbon position. The presence of deuterium isotopes allows for improved tracking in metabolic studies and enhances the compound's stability compared to its non-deuterated counterparts.
3-O-Benzyl Estradiol-d3 can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or for synthesizing related compounds that may exhibit different pharmacological effects.
The mechanism of action for 3-O-Benzyl Estradiol-d3 involves binding to estrogen receptors, which leads to various cellular responses:
Relevant data on melting point, boiling point, and other physical constants are essential for practical handling and application in laboratory settings.
3-O-Benzyl Estradiol-d3 has several significant applications:
3-O-Benzyl Estradiol-d3 (C25D3H27O2) is a deuterium-labeled derivative of 17β-estradiol, featuring a benzyl ether group at the 3-hydroxyl position and three deuterium atoms at the C-16 and C-17 positions of the steroid nucleus. Its molecular weight is 365.523 g/mol, with an accurate mass of 365.243 Da [1]. The benzyl group confers stability against metabolic degradation, while deuterium substitution at strategic positions enables isotopic tracing without significant steric alterations. The IUPAC name is (8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol, and its SMILES notation is [2H]C1([2H])C[C@H]2[C@@H]3CCc4cc(OCc5ccccc5)ccc4[C@H]3CC[C@]2(C)[C@@]1([2H])O [1] [10]. The crystalline solid exhibits a melting point of 176–180°C and is typically stored at +4°C for stability [7].
Table 1: Structural Comparison of Estradiol Derivatives
Compound | Molecular Formula | Molecular Weight | Deuterium Position | Key Modifications | |
---|---|---|---|---|---|
3-O-Benzyl Estradiol-d3 | C25D3H27O2 | 365.523 g/mol | C-16, C-17 | 3-O-Benzyl ether | |
17β-Estradiol (unmodified) | C18H24O2 | 272.39 g/mol | None | None | |
3-O-Benzyl 17β-Estradiol-d3 17-Acetate | C27H29D3O3 | 407.56 g/mol | C-16, C-17 | 3-O-Benzyl, 17β-acetate | [10] |
The strategic deuteration at C-16 and C-17 positions serves two primary research functions:
In neuroendocrine research, 3-O-Benzyl Estradiol-d3 has been employed to investigate hormone-mediated regulation of peptidyl arginine deiminase 2 (PAD2) in glioma cells. Studies show that both estradiol and vitamin D3 suppress PAD2 expression and activity, which is implicated in myelin sheath destabilization in multiple sclerosis [5]. The deuterated analog provides quantification of hormone uptake and intracellular accumulation in these models.
Table 2: Research Applications of Deuterated Estradiol Analogs
Application Domain | Experimental Model | Detection Method | Key Insight |
---|---|---|---|
Estrogen Metabolism | Human keratinocytes | LC-MS/MS | Vitamin D3 upregulates 17βHSD type 2 mRNA, increasing E2→E1 conversion [3] |
Hormone-Gene Interactions | Breast cancer cells (MCF-7) | RT-PCR & Luciferase reporters | Phytoestrogens enhance VDR promoter activity via ER-dependent pathways [8] |
Neuroendocrine Regulation | Rat C6 glioma cells | qPCR & Enzymatic assays | Estradiol and vitamin D3 suppress PAD2 expression (IC50: 197 μM and 93.98 ng/ml) [5] |
Cross-Hormonal Signaling | Premenopausal women (serum) | Immunoassays | Omega-3 fatty acids increase serum E2 (56.3→78.4 pg/mL; p=0.006) [2] |
The synthesis of deuterated estrogen analogs emerged in the late 1980s alongside advances in stable isotope chemistry. 3-O-Benzyl Estradiol-d3 was developed to address two limitations of earlier deuterated estrogens: 1) metabolic instability of unmodified deuterated estradiols, and 2) analytical interference in immunoassays caused by structural modifications. The benzyl ether group was adapted from earlier prodrug strategies like estradiol dienanthate (a historic lactation suppressant with heptanoate esters at C3/C17) [6], but optimized for analytical utility rather than prolonged hormonal action.
Key milestones include:
Synthetically, the compound transitioned from custom synthesis to commercial availability (e.g., TRC-B276477) as demand grew for standardized isotopic standards. Current applications focus on LC-MS/MS-based quantification of estrogen disposition in cancer models, endocrine disruption studies, and investigation of hormonal contributions to neurodegenerative diseases [1] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0